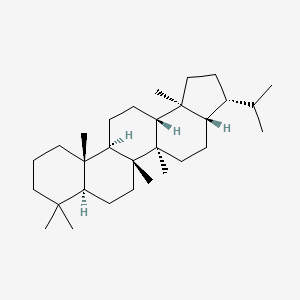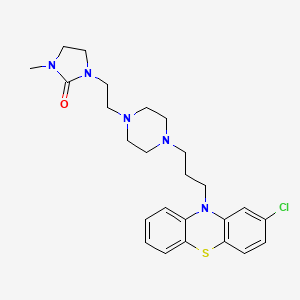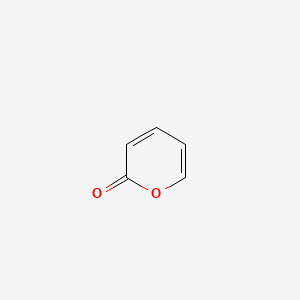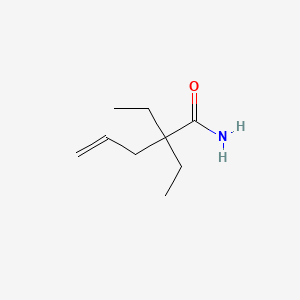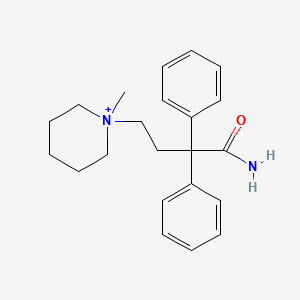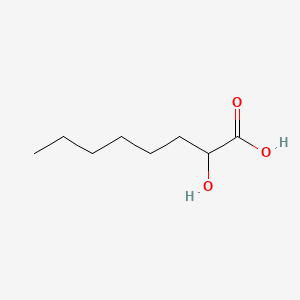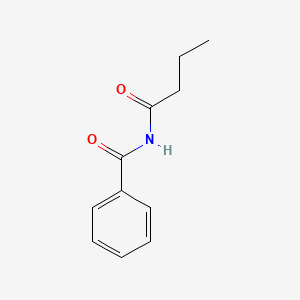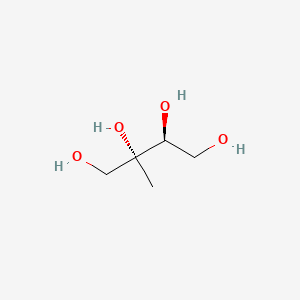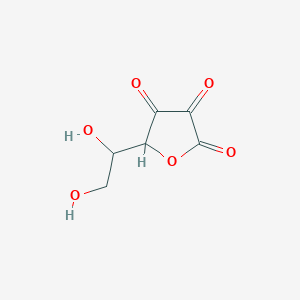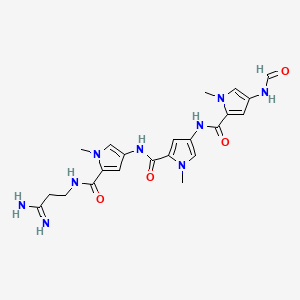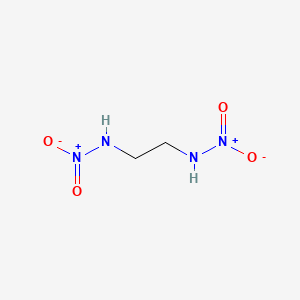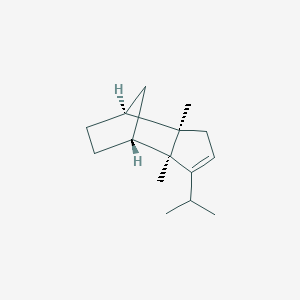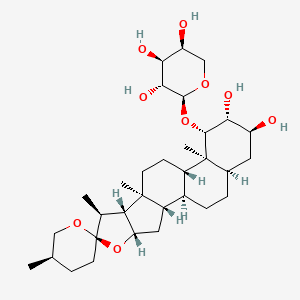
Tokoronin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tokoronin is a triterpenoid.
Scientific Research Applications
Structural Analysis
- Structure of Tokoronin : Tokoronin's structure was identified as tokorogenin (25D, 5β-spirostane-1β, 2β, 3α-triol)-1-O-α-L-arabinopyranoside, a novel type of spirostanol glycoside. This discovery from the rhizomes of Dioscorea tokoro MAKINO represents an advancement in understanding plant-derived glycosides (Miyahara & Kawasaki, 1969).
Pharmacological Potential
- Constituents of Dioscorea Tokoro Rhizome : The Dioscorea tokoro rhizome, containing tokoronin, has been traditionally used in China for rheumatic disorders. Recent studies isolated two new furostanol saponins from this rhizome, highlighting its pharmacological potential (Hirai, 2019).
Dermatological Applications
- Melanogenesis Inhibition : Tokoronin demonstrated significant melanogenesis inhibition in B16 cells, suggesting potential applications in dermatology. This inhibition was attributed to the suppression of the classical MAPK pathway activation (Ukiya et al., 2020).
Cancer Research
- Inhibition in Hepatocellular Carcinoma Cells : An extract from the rhizome of Dioscorea tokoro, containing tokoronin, showed potential in suppressing cell growth and inhibiting autophagy in HepG2 hepatocellular carcinoma cells. This finding opens avenues for cancer research and potential therapeutic applications (Okubo et al., 2021).
properties
CAS RN |
27530-69-4 |
|---|---|
Product Name |
Tokoronin |
Molecular Formula |
C32H52O9 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13S,14S,15R,16S,18R)-15,16-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-14-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C32H52O9/c1-15-7-10-32(39-13-15)16(2)24-23(41-32)12-20-18-6-5-17-11-21(33)26(36)28(31(17,4)19(18)8-9-30(20,24)3)40-29-27(37)25(35)22(34)14-38-29/h15-29,33-37H,5-14H2,1-4H3/t15-,16+,17-,18-,19+,20+,21+,22+,23+,24+,25+,26-,27-,28-,29+,30+,31+,32-/m1/s1 |
InChI Key |
GZMNAJUVLAIUAJ-QULIKHEVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@H]6[C@@]5([C@@H]([C@@H]([C@H](C6)O)O)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O)O)C)C)C)OC1 |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(C(C(C(C6)O)O)OC7C(C(C(CO7)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-1-aza-3,7-dioxabicyclo[3.3.0]octane](/img/structure/B1207425.png)
